trans-4-Amino-1-boc-3-hydroxypiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

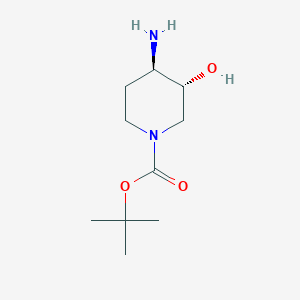

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444033 | |

| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007596-95-3, 443955-98-4 | |

| Record name | 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of trans-4-Amino-1-boc-3-hydroxypiperidine, a chiral piperidine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, the following analysis is structured to provide not just data, but a cohesive understanding of the compound's properties, synthesis, and applications, grounded in established chemical principles and supported by verifiable references.

Strategic Importance in Medicinal Chemistry

This compound, systematically named tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a versatile heterocyclic building block. Its rigid piperidine scaffold is adorned with three key functional groups: a Boc-protected secondary amine on the ring, a primary amino group at the 4-position, and a hydroxyl group at the 3-position. The trans stereochemical arrangement of the amino and hydroxyl groups imparts a specific three-dimensional structure, which is often crucial for achieving high-affinity interactions with biological targets. The Boc (tert-butoxycarbonyl) group provides a crucial element of orthogonal protection, allowing for selective chemical manipulation of the other functional groups. This strategic combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 1007596-95-3 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [2] |

| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | [1] |

| Appearance | Liquid, Oil | [1] |

| Purity | ≥97% | |

| Storage | Refrigerator | |

| Shipping Temperature | Room Temperature |

Expert Commentary: The designation of this compound as a liquid or oil at room temperature by suppliers is a critical piece of handling information. The (3R,4R) stereochemistry is key to its utility, and it is essential to source material with confirmed stereochemical purity for applications in asymmetric synthesis.[1] The Boc protecting group is stable under a wide range of conditions but can be readily removed with acid, providing a reliable strategy for deprotection in a synthetic sequence.

Synthesis and Chemical Reactivity

The synthesis of this compound is a significant challenge in organic synthesis, requiring precise control over stereochemistry.

Conceptual Synthetic Workflow

A common retrosynthetic approach involves the diastereoselective functionalization of a protected piperidone precursor. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic pathway to this compound.

Mechanistic Insights: The key to a successful synthesis lies in the stereoselective reduction of the ketone at the C3 position. The choice of reducing agent and reaction conditions will dictate the facial selectivity of the hydride attack, thereby establishing the trans relationship between the resulting hydroxyl group and the adjacent amino functionality. The use of bulky reducing agents often favors the desired stereoisomer.

Reactivity Profile

The chemical reactivity of this compound is governed by the interplay of its three distinct functional groups:

-

C4-Primary Amine: This is the most nucleophilic site and is readily available for acylation, alkylation, sulfonylation, and reductive amination reactions.

-

C3-Secondary Hydroxyl: This group can be O-alkylated, acylated, or oxidized. Its reactivity can be modulated by the neighboring C4-amino group.

-

N1-Boc-Protected Amine: The Boc group is stable to many reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary piperidine nitrogen for further elaboration.

This orthogonal reactivity is a cornerstone of its utility as a building block, allowing for a stepwise and controlled construction of more complex molecules.

Applications in Drug Discovery and Development

The unique structural and stereochemical features of this compound have made it a sought-after intermediate in the synthesis of novel therapeutics.

Case Study: Kinase Inhibitors

The piperidine scaffold is a common motif in a wide array of kinase inhibitors. The defined stereochemistry of this compound allows for precise positioning of substituents to interact with specific residues in the kinase active site. The primary amino and hydroxyl groups serve as convenient handles for introducing pharmacophoric elements or for attaching solubilizing groups to fine-tune the pharmacokinetic properties of the final drug candidate.[1]

Illustrative Experimental Protocol: Acylation of the C4-Amine

The following is a representative, step-by-step protocol for the selective acylation of the primary amino group, a common transformation in the elaboration of this scaffold.

Objective: To synthesize tert-butyl (3R,4R)-4-(acetylamino)-3-hydroxypiperidine-1-carboxylate.

Materials:

-

This compound

-

Acetic anhydride

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base (1.2 equivalents) to the solution and stir.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Rationale for Experimental Choices: The use of a non-nucleophilic base is crucial to prevent competition with the primary amine in reacting with the acetic anhydride. The reaction is performed under anhydrous conditions to avoid hydrolysis of the anhydride. The higher nucleophilicity of the primary amine compared to the secondary hydroxyl group ensures selective acylation at the desired position.

Conclusion

This compound is a high-value, chiral building block that provides a robust platform for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups offer chemists a reliable and versatile tool for drug discovery. A comprehensive understanding of its chemical properties, reactivity, and synthetic accessibility is paramount for leveraging its full potential in the development of next-generation pharmaceuticals.

References

Sources

An In-Depth Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine: A Key Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of trans-4-Amino-1-boc-3-hydroxypiperidine, a pivotal chiral building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, applications, and safe handling.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, particularly its enantiomerically pure (3R,4R) form, has emerged as a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. Its rigid piperidine core, decorated with strategically positioned amino and hydroxyl groups in a trans configuration, provides an ideal scaffold for creating molecules with high affinity and selectivity for biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen allows for controlled, regioselective reactions, making it a versatile tool in the synthetic chemist's arsenal. This guide will delve into the critical aspects of this compound, from its fundamental properties to its application in the synthesis of life-saving medicines.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 443955-98-4[1] |

| IUPAC Name | rel-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate[1] |

| Molecular Formula | C₁₀H₂₀N₂O₃[1] |

| Molecular Weight | 216.28 g/mol [1] |

| Appearance | Off-white to white solid/powder |

| Purity | Typically ≥97% |

| SMILES | O=C(N1CCC1)OC(C)(C)C[1] |

| InChIKey | KREUZCYJWPQPJX-HTQZYQBOSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through various routes, with the primary challenge being the stereoselective introduction of the trans-amino and hydroxyl groups. Both racemic and enantiomerically pure forms are accessible through tailored synthetic strategies.

General Synthetic Strategies

Several methods have been developed for the synthesis of this key intermediate. These include:

-

Hydrogenation of Pyridine Derivatives: Starting from a suitably substituted pyridine, catalytic hydrogenation can yield the piperidine core, which is then protected with a Boc group.[2]

-

Chiral Synthesis: Employing chiral starting materials or chiral catalysts allows for the enantioselective synthesis of the desired stereoisomer.[2]

-

Biocatalytic Processes: The use of enzymes, such as ketoreductases, has been explored for the stereoselective reduction of a ketone precursor to the desired chiral alcohol.[2]

Exemplary Experimental Protocol for the Synthesis of trans-N-Boc-3-amino-4-hydroxypiperidine

The following protocol is based on a method described in the patent literature and serves as a representative example of a multi-step synthesis to achieve the desired trans stereochemistry.[3]

Step 1: Synthesis of (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-piperidin-4-one

-

To a solution of N-Boc-4-piperidone as the starting raw material, add dibenzyl diazene-1,2-dicarboxylate.

-

Introduce an amino acid catalyst to facilitate the reaction.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-piperidin-4-one.

Step 2: Reduction to (R)-3-[N,N'-bis(carbobenzoxy)hydrazino]-N-Boc-piperidin-4-ol

-

Dissolve the ketone from Step 1 in a suitable solvent.

-

Cool the solution to 0 °C.

-

Add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at this temperature until the starting material is consumed.

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product and purify it to obtain the corresponding alcohol.

Step 3: Formation of (R)-3-[N-(carbobenzoxy)amino]-N-Boc-piperidin-4-ol

-

Subject the product from Step 2 to reaction with a metal hydrogenation catalyst or samarium diiodide to cleave one of the carbobenzoxy groups.

-

Monitor the reaction for the selective removal of one protecting group.

-

Work up and purify the reaction mixture to isolate the mono-protected amino alcohol.

Step 4: Final Reduction to trans-N-Boc-3-amino-4-hydroxypiperidine

-

Dissolve the compound from Step 3 in a suitable solvent.

-

Add a metal hydrogenation catalyst (e.g., palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate to obtain trans-N-Boc-3-amino-4-hydroxypiperidine. The reported total yield for this multi-step process is 33%.[3]

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for a variety of complex molecules.[2] Its primary application lies in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Role in the Synthesis of Kinase Inhibitors

This chiral intermediate is instrumental in the synthesis of several approved drugs, including Ibrutinib and Tofacitinib. The piperidine ring often serves as a central scaffold to correctly orient the functional groups that interact with the active site of the target kinase.[4]

A notable example is its use in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[2] The (3R,4R) stereochemistry is crucial for the biological activity of the final drug molecule.

Caption: General scheme for the utilization of the piperidine intermediate in kinase inhibitor synthesis.

Spectroscopic Characterization

Accurate characterization of this compound is critical for quality control and reaction monitoring. While specific spectral data can vary slightly based on the solvent and instrument used, the following represents typical characterization data.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the piperidine ring protons. The protons on the carbons bearing the amino and hydroxyl groups will have specific chemical shifts and coupling constants that can confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm). The signals for the piperidine ring carbons will appear in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (or a protonated molecular ion peak [M+H]⁺ in ESI-MS) corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute oral toxicity: Harmful if swallowed.[2]

-

Skin corrosion/irritation: Causes skin irritation.[2]

-

Serious eye damage/eye irritation: Causes serious eye irritation.[2]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

Handling and Storage:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The compound may be air-sensitive; storage under an inert atmosphere is recommended to maintain product quality.[5]

Conclusion

This compound is a testament to the power of well-designed chiral building blocks in modern drug discovery. Its unique combination of a rigid scaffold, stereochemically defined functional groups, and a versatile protecting group makes it an invaluable intermediate for the synthesis of complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in the development of next-generation medicines.

References

- Google Patents. (n.d.). CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.

Sources

- 1. This compound 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]

- 2. Buy this compound | 443955-98-4 [smolecule.com]

- 3. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a foundational element in a multitude of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with complex biological targets. The compound at the heart of this guide, trans-4-Amino-1-boc-3-hydroxypiperidine, represents a particularly valuable asset within this class. The presence of a vicinal amino alcohol moiety on the piperidine core, with a defined trans stereochemistry, offers a trifecta of functionalities—a primary amine, a secondary alcohol, and a Boc-protected secondary amine—poised for diverse and selective chemical elaboration. This guide, born from extensive experience in synthetic route optimization, aims to provide a comprehensive overview of the primary pathways for the synthesis of this critical building block, offering not just protocols, but the underlying strategic considerations that inform the choice of one route over another.

Deconstructing the Target: Key Synthetic Challenges

The synthesis of this compound presents two primary stereochemical challenges that must be addressed to achieve an efficient and scalable route:

-

Relative Stereochemistry: The trans relationship between the hydroxyl group at C-3 and the amino group at C-4 is paramount. The choice of reagents and reaction conditions must be carefully selected to favor the formation of this diastereomer over the corresponding cis isomer.

-

Absolute Stereochemistry: For applications in chiral drug development, control over the absolute stereochemistry at both C-3 and C-4 is essential. This necessitates the use of asymmetric synthesis, chiral resolution, or biocatalysis to produce a single enantiomer, such as the (3R,4R) or (3S,4S) isomer.

This guide will explore three principal strategies that have been successfully employed to navigate these challenges: stereoselective synthesis from piperidone precursors, biocatalytic approaches for asymmetric reduction, and multi-step sequences originating from pyridine.

Pathway 1: Stereoselective Synthesis from N-Boc-4-Piperidone

A logical and widely employed strategy commences with the commercially available and relatively inexpensive N-Boc-4-piperidone. This approach leverages the C4-carbonyl group as a handle to introduce the C3-hydroxyl and C4-amino functionalities.

Conceptual Workflow

The general sequence involves an initial α-functionalization of the ketone to introduce a precursor to the C3-hydroxyl group, followed by the introduction of the C4-amino group and subsequent diastereoselective reduction of the ketone. A key patent outlines a robust multi-step synthesis that effectively controls the desired trans stereochemistry.[1]

Caption: Synthesis of this compound from N-Boc-4-piperidone.

In-Depth Mechanistic Discussion and Protocol

Step 1: Asymmetric Amination of N-Boc-4-piperidone

The synthesis initiates with an asymmetric α-amination of N-Boc-4-piperidone. The use of dibenzyl azodicarboxylate in the presence of a chiral amino acid catalyst, such as L-proline, facilitates the enantioselective introduction of a protected hydrazine moiety at the C-3 position. This step is crucial for setting the absolute stereochemistry of the final product.

Step 2: Diastereoselective Ketone Reduction

The subsequent reduction of the C-4 ketone is a critical step for establishing the trans stereochemistry. The bulky substituent at the C-3 position directs the hydride reagent (e.g., sodium borohydride) to attack from the less hindered face of the carbonyl, leading to the formation of the cis-3,4-disubstituted piperidin-4-ol. While this initially appears counterintuitive to the desired trans product, the subsequent steps will rectify this.

Step 3 & 4: Reductive Cleavage and Deprotection

The hydrazine and carbobenzoxy protecting groups are then cleaved under reductive conditions. The choice of a metal hydrogenation catalyst (e.g., Palladium on carbon) or a chemical reducing agent like samarium diiodide is critical. During this process, the stereochemistry at C-3 is inverted, leading to the desired trans relationship between the amino and hydroxyl groups. A final hydrogenation step removes the remaining protecting groups to yield the target molecule.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on the principles outlined in the cited patent.[1] Researchers should consult the original literature for precise experimental details.

-

Asymmetric Amination: To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., acetonitrile), add L-proline (catalytic amount) and dibenzyl azodicarboxylate. Stir the reaction at room temperature until completion, monitored by TLC. Purify the resulting (R)-3-[N,N'-bis(carbobenzoxy)hydrazine]-N-Boc-piperidine-4-one by column chromatography.

-

Ketone Reduction: Dissolve the product from the previous step in a protic solvent (e.g., methanol) and cool to 0°C. Add sodium borohydride portion-wise and stir until the reaction is complete. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to yield (3R,4S)-3-[N,N'-bis(carbobenzoxy)hydrazine]-N-Boc-piperidin-4-ol.

-

Reductive Cleavage: Subject the intermediate to catalytic hydrogenation (e.g., H₂, Pd/C in ethanol) or treat with samarium diiodide to cleave the N-N bond and afford the Cbz-protected amine.

-

Final Deprotection: A final round of catalytic hydrogenation will remove the Cbz group to furnish the desired this compound.

Pathway 2: Biocatalytic Asymmetric Reduction

The convergence of biocatalysis and organic synthesis has opened new avenues for the efficient and environmentally benign production of chiral molecules. For the synthesis of enantiomerically pure 3-hydroxypiperidine derivatives, ketoreductases (KREDs) have emerged as powerful tools.[2][3][4]

The Biocatalytic Advantage

KREDs are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often exceeding 99% enantiomeric excess (e.e.). This approach is particularly attractive as it can directly generate the desired chiral alcohol from a prochiral ketone precursor in a single step under mild aqueous conditions.

Caption: Biocatalytic approach to a key chiral intermediate for this compound.

Protocol for Biocatalytic Reduction of N-Boc-3-piperidone

This protocol is a composite of methodologies described in the literature, particularly leveraging thermostable aldo-keto reductases.[4]

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (e.g., a commercially available KRED kit or a specific enzyme like AKR-43)

-

Cofactor regeneration system:

-

Glucose dehydrogenase (GDH)

-

Glucose

-

NADP⁺ or NAD⁺

-

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (pH 7.5) containing glucose.

-

Enzyme and Cofactor Addition: Add the ketoreductase, glucose dehydrogenase, and the nicotinamide cofactor (NADP⁺ or NAD⁺).

-

Substrate Addition: Add N-Boc-3-piperidone to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC analysis of aliquots.

-

Work-up and Isolation: Once the reaction has reached completion, extract the product, (S)-1-Boc-3-hydroxypiperidine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

From Chiral Alcohol to the Final Product

The enantiomerically pure (S)-1-Boc-3-hydroxypiperidine is a valuable intermediate that can be converted to the final target through a series of chemical transformations. This typically involves oxidation of the alcohol to a ketone, followed by stereoselective amination and reduction, similar in principle to the later stages of the piperidone route, but starting with an enantiopure building block.

Pathway 3: Synthesis from Pyridine Derivatives

A more classical, yet still relevant, approach involves the hydrogenation of a substituted pyridine precursor. This method is advantageous as pyridines are readily available and can be functionalized in various ways.

General Strategy

The core of this strategy is the reduction of the pyridine ring to a piperidine. The challenge lies in the regioselective introduction of the amino and hydroxyl groups and controlling the stereochemistry during the hydrogenation process.

Caption: A potential synthetic route starting from 3-hydroxypyridine.

Protocol Outline: Hydrogenation and Functionalization

-

Hydrogenation of 3-Hydroxypyridine: 3-Hydroxypyridine is subjected to catalytic hydrogenation to reduce the aromatic ring. A variety of catalysts can be employed, with rhodium on carbon often being effective.[5] This step yields racemic 3-hydroxypiperidine.

-

Boc Protection: The secondary amine of 3-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Oxidation to the Ketone: The hydroxyl group of 1-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone, 1-Boc-3-oxopiperidine, using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.

-

Stereoselective Amination and Reduction: The resulting ketone can then be subjected to a stereoselective amination and reduction sequence, similar to the strategies discussed in the piperidone route, to introduce the C-4 amino group with the desired trans stereochemistry.

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Key Considerations |

| From N-Boc-4-Piperidone | Readily available starting material. Established multi-step synthesis. Good control of relative stereochemistry. | Can be lengthy. May require chiral catalysts or resolving agents for enantiopurity. | The choice of reducing agent in the ketone reduction step is critical for diastereoselectivity. |

| Biocatalytic Reduction | High enantioselectivity (>99% e.e.). Mild and environmentally friendly reaction conditions. Can be cost-effective at scale. | Requires specialized enzymes and equipment. Process optimization can be time-consuming. The subsequent chemical steps still need to be optimized. | Cofactor regeneration is essential for the economic viability of the process. |

| From Pyridine | Inexpensive starting material. Well-established hydrogenation chemistry. | The initial product is a racemic mixture, requiring resolution or further asymmetric steps. Regioselective functionalization can be challenging. | Catalyst selection for hydrogenation is important for yield and purity. |

Conclusion: A Matter of Strategic Selection

The synthesis of this compound is a well-trodden path in synthetic organic chemistry, yet one that offers multiple routes, each with its own set of advantages and challenges. The choice of the optimal pathway is not a one-size-fits-all decision but rather a strategic one, dictated by the specific needs of the research or development program.

For large-scale production where enantiopurity and sustainability are paramount, the biocatalytic approach offers a compelling proposition. For rapid access to racemic material for initial screening, the route from N-Boc-4-piperidone provides a reliable and well-documented option. The synthesis from pyridine, while more traditional, remains a viable and cost-effective alternative, particularly if a robust resolution method is in place.

As a senior application scientist, my recommendation is to carefully evaluate the project's goals, available resources, and timeline. For cutting-edge drug development programs, an early investment in developing a biocatalytic route is likely to pay dividends in the long run, offering a scalable, green, and highly stereoselective synthesis of this invaluable chiral building block.

References

- BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine. BenchChem.

- Smolecule. (2023, August 15). This compound. Smolecule.

- CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. (n.d.). Google Patents.

- Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.

- Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770.

- Ju, X., et al. (2015). Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine. Organic Process Research & Development, 19(6), 705-709.

- Feng, S., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

- Dods, R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.

- Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 181(3), 1032-1045.

Sources

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 443955-98-4 [smolecule.com]

An In-depth Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of countless therapeutic agents.[1][2][3] The strategic introduction of stereocenters onto this ring system profoundly influences pharmacological activity, enhancing potency, selectivity, and pharmacokinetic profiles.[4][5] This guide focuses on a particularly valuable derivative, trans-4-Amino-1-(tert-butoxycarbonyl)-3-hydroxypiperidine. We will dissect its structural attributes, explore key enantioselective synthetic strategies, and illuminate its critical role as a chiral building block in the synthesis of complex pharmaceutical targets, most notably kinase inhibitors. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Chiral Piperidines

The overrepresentation of the piperidine motif in approved drugs is no coincidence; its saturated, six-membered heterocyclic structure imparts favorable physicochemical properties, including metabolic stability and aqueous solubility, while providing a three-dimensional vector for substituent placement.[1][3] When chirality is introduced, the scaffold's utility is magnified, allowing for precise, stereospecific interactions with biological targets like enzymes and receptors.[4][5]

trans-4-Amino-1-boc-3-hydroxypiperidine is a preeminent example of such a chiral building block. Its design is a masterclass in synthetic utility:

-

The Piperidine Core: Provides a robust, drug-like framework.

-

The trans-Amino Alcohol Moiety: The fixed trans relationship between the primary amine and the secondary hydroxyl group creates a rigid, stereochemically defined di-functional handle. This arrangement is crucial for establishing specific hydrogen bonds and other non-covalent interactions within a biological target's binding site.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a reliable protecting group, rendering the nitrogen non-nucleophilic and non-basic. Its key advantage is its lability under acidic conditions, allowing for clean, selective deprotection at a desired stage of a synthetic sequence.[6][7]

This guide provides a comprehensive examination of this compound, from its fundamental properties to its practical application in advanced organic synthesis.

Structural and Physicochemical Profile

A thorough understanding of the molecule's properties is foundational to its effective use.

Chemical Identity

| Property | Value |

| IUPAC Name | rel-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate[8] |

| CAS Number | 443955-98-4[6][8][9] |

| Molecular Formula | C₁₀H₂₀N₂O₃[6][7][8] |

| Molecular Weight | 216.28 g/mol [6][7] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)N[6] |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO">C@HN[6] |

Key Functional Groups and Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key functional sites of the title compound.

The Boc group is paramount; it allows chemists to perform reactions on the -NH₂ and -OH groups without interference from the piperidine nitrogen. Subsequent removal of the Boc group reveals a new reactive handle for further diversification, such as N-alkylation or N-arylation.[10]

Strategies for Enantioselective Synthesis

Accessing enantiomerically pure forms of this building block is critical for its application in drug development.[6] Several strategies have emerged, moving from classical methods to more efficient and elegant modern approaches.

Overview of Synthetic Approaches

| Strategy | Core Principle | Advantages | Challenges & Considerations |

| Hydrogenation of Pyridines | Reduction of a substituted 3-hydroxypyridine precursor to the piperidine core.[6][11] | Readily available starting materials. | Often produces racemic mixtures requiring resolution; harsh conditions (high pressure/temperature) may be needed.[12] |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials to impart stereochemistry.[6] | Defined absolute stereochemistry from the outset. | Limited availability of suitable starting materials; can involve lengthy synthetic sequences. |

| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent (e.g., L-camphorsulfonic acid).[12] | Established and well-understood methodology. | Inherently inefficient with a maximum theoretical yield of 50%; requires stoichiometric use of often expensive resolving agents.[12] |

| Biocatalysis & Asymmetric Synthesis | Employs enzymes (e.g., ketoreductases, transaminases) or chiral metal catalysts to induce high stereoselectivity.[6][12][13] | High enantiomeric excess (>99% ee); mild, environmentally friendly conditions; potential for high yields (>90%).[12] | Requires screening for suitable enzymes/catalysts; process optimization can be intensive. |

Exemplary Biocatalytic Workflow

Modern industrial synthesis increasingly relies on biocatalysis for its efficiency and green credentials. The asymmetric reduction of a ketone precursor is a common and powerful approach.

Caption: A generalized chemoenzymatic synthesis workflow.

This approach leverages enzymes like ketoreductases or whole-cell biocatalysts to stereoselectively reduce a prochiral ketone, yielding the desired enantiomer with high fidelity.[12][13] Such processes eliminate the waste associated with classical resolutions and avoid the use of hazardous heavy metals.[12]

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its application as an intermediate for high-value, complex molecules. Its pre-installed, stereochemically defined functional groups serve as anchor points for building out the final active pharmaceutical ingredient (API).

Keystone Intermediate for Kinase Inhibitors

A prominent application is in the synthesis of covalent Bruton's tyrosine kinase (BTK) inhibitors, such as the blockbuster anti-cancer drug Ibrutinib .[6] The chiral piperidine core is essential for orienting the pharmacophore correctly within the kinase's active site.

Caption: Role as a building block in kinase inhibitor synthesis.

In this sequence, the primary amine is typically functionalized first, often to install a Michael acceptor warhead. The Boc group is then removed to reveal the piperidine nitrogen, which is subsequently arylated to complete the core structure of the drug.

Broader Synthetic Applications

Beyond kinase inhibitors, this building block is a valuable precursor for:

-

Novel Heterocyclic Compounds: The piperidine core can be further elaborated or used as a scaffold to construct more complex heterocyclic systems with potential biological activities.[6]

-

Peptidomimetics: By incorporating this rigid structure into a peptide backbone, researchers can create mimics of natural peptides with enhanced stability and controlled conformations.[6]

-

Ligand Design: The defined stereochemistry and functional handles make it an excellent starting point for designing ligands that bind selectively to specific biological receptors or enzyme pockets.[6]

Experimental Protocol: A Self-Validating System

Trustworthy protocols are self-validating. The following procedure for Boc deprotection includes not only the steps for execution but also the integrated checkpoints for verifying the outcome.

Protocol: Acid-Mediated Boc Deprotection

Objective: To selectively remove the Boc protecting group from this compound to yield trans-4-aminopiperidin-3-ol.

Causality: The tert-butyl carbamate of the Boc group is highly susceptible to cleavage under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)

-

Trifluoroacetic acid (TFA) (4-5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer, stir bar, round-bottom flask, ice bath, separatory funnel

-

Thin Layer Chromatography (TLC) plate (silica), developing chamber, and appropriate eluent (e.g., 10% Methanol in DCM with 1% NH₄OH)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C. Causality: This mitigates the exothermicity of adding strong acid.

-

Acid Addition: Add TFA (4-5 eq) dropwise to the stirred solution over 10-15 minutes.

-

Reaction Monitoring (Self-Validation Point 1): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot at the baseline (lower Rf) indicates complete conversion.

-

Quenching: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the bulk of the DCM and excess TFA.

-

Work-up:

-

Re-dissolve the residue in a small amount of DCM.

-

Cool the solution in an ice bath and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, trans-4-aminopiperidin-3-ol.

-

Characterization (Self-Validation Point 2): Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS). The absence of the characteristic tert-butyl signal (~1.4 ppm) in the ¹H NMR spectrum provides definitive proof of successful deprotection.

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool in modern medicinal chemistry. Its unique combination of a drug-like piperidine core, stereochemically defined functional handles, and a strategically placed protecting group makes it an exceptionally valuable chiral building block.[6][7] The development of efficient, stereoselective synthetic routes, particularly those employing biocatalysis, has made this compound readily accessible for both small-scale research and large-scale manufacturing.[6][12] As the demand for highly specific and potent therapeutics continues to grow, the pivotal role of sophisticated building blocks like this compound in accelerating drug discovery pipelines is assured.

References

-

Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418-7421. Retrieved from [Link]

-

Gibbs, G., Hateley, M. J., McLaren, L., Welham, M., & Willis, C. L. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. Retrieved from [Link]

-

MDPI. (2019). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

-

MDPI. (2018). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]

-

Aobchem. TRANS-4-AMINO-1-BOC-3-METHOXYPIPERIDINE. Retrieved from [Link]

-

PMC - PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.

-

PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Buy this compound | 443955-98-4 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound 97% | CAS: 443955-98-4 | AChemBlock [achemblock.com]

- 9. 443955-98-4 | this compound - Moldb [moldb.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of trans-4-Amino-1-boc-3-hydroxypiperidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of a Chiral Scaffolding in Medicinal Chemistry

trans-4-Amino-1-boc-3-hydroxypiperidine, with the chemical formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , is a pivotal chiral building block in modern pharmaceutical synthesis.[1] Its rigid piperidine core, adorned with a trans-configured amino and hydroxyl group, provides a well-defined three-dimensional structure that is highly sought after for creating molecules that can interact with biological targets with high specificity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations at the amino and hydroxyl functionalities, making it a versatile intermediate in the synthesis of complex drug candidates, including kinase inhibitors and opioid analogs.[1] This guide provides an in-depth look at the mass spectrometry and nuclear magnetic resonance spectroscopic data that are essential for the structural verification and quality control of this important synthetic intermediate.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically leaves the molecular ion intact.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for the ESI-MS analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of about 10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters: The ESI source is operated in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500 Da.

}

Figure 1: Experimental workflow for ESI-MS analysis.

Data Interpretation

The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular weight of 216.28 g/mol , this peak should appear at an m/z of approximately 217.15. Adducts with other cations present in the solvent or sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at higher m/z values. The table below summarizes the predicted m/z values for common adducts.

| Ion Species | Predicted m/z |

| [M+H]⁺ | 217.15468 |

| [M+Na]⁺ | 239.13662 |

| [M+K]⁺ | 255.11056 |

| [M+NH₄]⁺ | 234.18122 |

Data Source: Predicted values from PubChemLite.[2]

The observation of the [M+H]⁺ ion at the expected m/z value with high mass accuracy provides strong evidence for the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required. The spectral width is generally set to 200-220 ppm.

-

2D NMR (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

}

Figure 2: General workflow for NMR data acquisition.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound will display characteristic signals for the protons of the piperidine ring, the Boc protecting group, and the exchangeable protons of the amino and hydroxyl groups. The trans configuration of the amino and hydroxyl groups will influence the coupling constants of the adjacent protons.

Representative ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | m | 1H | H-3 |

| ~3.75 | m | 2H | H-2eq, H-6eq |

| ~3.05 | m | 1H | H-4 |

| ~2.80 | m | 2H | H-2ax, H-6ax |

| ~2.50 (broad) | s | 3H | -NH₂, -OH |

| ~1.95 | m | 1H | H-5eq |

| ~1.50 | m | 1H | H-5ax |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Note: This is a representative data set based on the known structure and data from similar compounds. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The broad signal around 2.50 ppm is due to the exchangeable protons of the amino and hydroxyl groups; this signal will disappear upon the addition of D₂O. The large singlet at 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Representative ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~79.5 | -C(CH₃)₃ (Boc) |

| ~70.0 | C-3 |

| ~55.0 | C-4 |

| ~45.0 | C-2, C-6 |

| ~35.0 | C-5 |

| 28.4 | -C(CH₃)₃ (Boc) |

Note: This is a representative data set based on the known structure and data from similar compounds. Actual chemical shifts may vary.

The carbonyl carbon of the Boc group is expected to appear downfield around 155.0 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 79.5 and 28.4 ppm, respectively. The carbons of the piperidine ring will appear in the range of 35-70 ppm, with the carbon bearing the hydroxyl group (C-3) being the most downfield among the ring carbons.

Conclusion

The structural elucidation of this compound relies on the combined application of mass spectrometry and NMR spectroscopy. ESI-MS provides a rapid and accurate determination of the molecular weight, while detailed ¹H and ¹³C NMR analyses confirm the connectivity and stereochemistry of the molecule. The spectroscopic data presented in this guide serve as a benchmark for researchers and scientists involved in the synthesis and utilization of this important building block in drug discovery and development, ensuring the identity and purity of the material used in subsequent synthetic steps.

References

-

PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

-

Pharmaffiliates. tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | 1007596-95-3. [Link]

-

PubChemLite. Tert-butyl (3r,4r)-4-amino-3-hydroxypiperidine-1-carboxylate. [Link]

Sources

"trans-4-Amino-1-boc-3-hydroxypiperidine" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of trans-4-Amino-1-boc-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in modern medicinal chemistry. Its rigid piperidine core, decorated with strategically placed functional groups—a primary amine, a secondary alcohol, and a protected amine—makes it an essential intermediate in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor ligands[1]. The successful use of this intermediate in multi-step syntheses, formulation development, and manufacturing hinges on a thorough understanding of its fundamental physicochemical properties: solubility and stability.

This guide provides a comprehensive analysis of these properties. As direct quantitative data for this specific molecule is not extensively published, this document synthesizes information from foundational chemical principles, the behavior of analogous structures, and established regulatory guidelines. It is designed to equip researchers with the predictive insights and practical methodologies required to handle, store, and utilize this compound effectively, ensuring the integrity and success of their research and development endeavors.

Core Physicochemical Properties

The solubility and stability of a molecule are direct consequences of its structure. The key functional groups of this compound—the polar hydroxyl and primary amino groups, and the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group—create a molecule of intermediate polarity with distinct chemical reactivities.

| Property | Value / Description | Rationale / Significance |

| Molecular Formula | C₁₀H₂₀N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 216.28 g/mol | Essential for all solution-based calculations. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Predicted logP | ~0.5 | Indicates a relatively balanced hydrophilic/lipophilic nature. The hydroxyl and amino groups increase polarity, while the Boc group adds lipophilicity. |

| Predicted pKa | ~9.0 - 9.5 | Refers to the conjugate acid of the primary amino group. This value is critical for predicting solubility changes with pH; the amine will be protonated and more water-soluble at pH < 9. |

Solubility Profile

A definitive, experimentally-derived quantitative solubility profile for this compound is not widely available in peer-reviewed literature or technical data sheets[2]. However, a robust qualitative and predictive assessment can be made based on its structural features and the known behavior of similar piperidine derivatives[3][4].

Predicted Solubility in Common Solvents

The molecule's combination of hydrogen bond donors (-OH, -NH₂) and a bulky nonpolar group (Boc) dictates its interactions with different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol, Water | High in Alcohols; Low to Moderate in Water | The hydroxyl and amino groups can hydrogen-bond effectively with protic solvents. Aqueous solubility is limited by the lipophilic Boc group but is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The overall polarity of the molecule is too high for effective solvation in nonpolar media, where van der Waals forces are the primary interactions. |

Strategies for Enhancing Aqueous Solubility

For applications requiring aqueous solutions, such as in vitro biological assays, the following strategies can be employed:

-

pH Adjustment: The most effective method. Adjusting the pH of the aqueous medium to below the pKa of the primary amine (i.e., pH < 8) will protonate it to the corresponding ammonium salt (-NH₃⁺). This ionic form is significantly more polar and will exhibit substantially higher aqueous solubility.

-

Co-solvent Systems: The use of a small percentage of a water-miscible organic co-solvent can disrupt the crystal lattice of the solid and improve solvation. Dimethyl sulfoxide (DMSO) or ethanol are common and effective choices.

-

Salt Formation: Synthesizing and isolating the compound as a stable salt, such as the hydrochloride (HCl) salt, provides a solid form that is pre-disposed to higher aqueous solubility.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain precise quantitative data, the following standard shake-flask protocol is recommended.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., pH 7.4 phosphate buffer)

-

Analytical balance, vials with screw caps, orbital shaker with temperature control

-

Syringe filters (0.45 µm), HPLC or UPLC system with a suitable detector (e.g., UV or MS)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand stationary at the same temperature for at least 4 hours for the undissolved solid to settle.

-

Sampling & Dilution: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC/UPLC method against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of this compound is primarily dictated by the chemical lability of its functional groups under various environmental conditions. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A), are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[4].

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant liability of this molecule is the acid-labile nature of the Boc protecting group[3].

-

Mechanism: In the presence of a strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid), the carbonyl oxygen of the carbamate is protonated. This activates the group for cleavage, leading to the formation of the free piperidine amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutylene.

-

Conditions: This degradation is rapid in strong acidic solutions (e.g., 1 M HCl) and can occur more slowly even under mildly acidic conditions, especially with elevated temperatures.

-

Significance: This pathway is critical to consider during synthetic workups, purification (e.g., silica gel chromatography, which can be acidic), and formulation with acidic excipients.

Stability Under Forced Degradation Conditions

The expected stability profile under standard stress testing conditions is summarized below. The goal of such studies is typically to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main component.

| Condition | Reagent/Parameters | Expected Stability | Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Labile | trans-4-Amino-3-hydroxypiperidine (Boc-deprotected compound) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Stable | The Boc group is highly resistant to basic conditions. No significant degradation is expected. |

| Oxidation | 3-30% H₂O₂, RT | Potentially Labile | The secondary alcohol and primary amine are potential sites for oxidation, which could lead to ketone or imine formation, respectively. The extent of degradation depends on conditions. |

| Thermal | >60°C, Solid or Solution | Generally Stable | The molecule is expected to be thermally stable under typical storage conditions. Extreme temperatures (>150°C) can cause Boc deprotection, but this is not relevant for pharmaceutical storage. |

| Photostability | ICH Q1B conditions (UV/Vis light) | Likely Stable | The molecule lacks a significant chromophore, suggesting it is unlikely to be susceptible to photodegradation. However, experimental testing is required for confirmation. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of the molecule and identify degradation products to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

-

Temperature-controlled chambers, photostability chamber

-

HPLC or UPLC-MS system

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

-

Stress Conditions:

-

Acid: Mix stock solution with 1 M HCl. Store at 60°C.

-

Base: Mix stock solution with 1 M NaOH. Store at 60°C.

-

Oxidation: Mix stock solution with 30% H₂O₂. Store at room temperature.

-

Thermal: Store a vial of the stock solution at 60°C.

-

Control: Store a vial of the stock solution protected from light at 4°C.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid samples, neutralize with an equivalent amount of NaOH before analysis.

-

For base samples, neutralize with an equivalent amount of HCl before analysis.

-

-

Analysis: Analyze all samples (including controls) by a suitable gradient HPLC-UV method. A mass spectrometer (MS) detector is highly recommended for identifying the mass of any degradation products.

-

Evaluation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound to the control.

-

Determine the relative retention times (RRT) of all new peaks (impurities).

-

Use MS data to propose structures for the major degradation products.

-

Practical Recommendations for Handling and Storage

Based on the collective stability and solubility profile, the following recommendations are provided for laboratory use:

-

Storage: The solid compound should be stored in a well-sealed container, protected from light, in a cool, dry place. Standard refrigerated conditions (2-8 °C) are recommended for long-term storage to minimize any potential for slow degradation.

-

Handling Solutions:

-

Avoid preparing acidic stock solutions for storage, as this will cause Boc-group cleavage.

-

For synthetic reactions, the Boc group is stable to most basic and neutral conditions.

-

When using the compound in aqueous buffers for biological assays, prepare solutions fresh. If the assay buffer is acidic, be aware of the potential for time-dependent degradation.

-

-

Analytical Method Development: Any HPLC method used for purity analysis must be "stability-indicating." This means it must be able to resolve the parent compound from all potential degradation products, particularly the Boc-deprotected analog. The forced degradation protocol described above is the definitive way to validate such a method.

Conclusion

This compound is a molecule of moderate polarity with a predictable solubility and stability profile. It exhibits good solubility in polar organic solvents but limited, pH-dependent solubility in aqueous media. Its primary chemical liability is the acid-catalyzed cleavage of the N-Boc protecting group, while it remains robust under basic, and likely photolytic, conditions. A comprehensive understanding of these characteristics, supported by the empirical protocols provided, is paramount for its effective use in drug discovery and development, ensuring the integrity of experimental results and the quality of synthesized target molecules.

References

-

Solubility of Things. (n.d.). Piperidine. Retrieved from Solubility of Things website. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH website. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website. [Link]

-

Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from Lhasa Limited website. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from RAPS website. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods - BOC Deprotection. Retrieved from ACS GCI website. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of trans-4-Amino-1-boc-3-hydroxypiperidine Derivatives

Abstract

The trans-4-Amino-1-boc-3-hydroxypiperidine scaffold is a chiral building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure, featuring a protected amine, a secondary amine, and a hydroxyl group in a specific stereochemical arrangement, provides a unique platform for the synthesis of a diverse range of biologically active molecules. This guide explores the derivatization of this scaffold and the resulting biological activities, with a particular focus on its application in the development of enzyme inhibitors and other therapeutic agents. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a comprehensive overview of the structure-activity relationships that govern the potency and selectivity of these derivatives.

Introduction: The Piperidine Moiety in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of functional groups in a defined three-dimensional space. The inherent chirality of substituted piperidines further allows for the development of stereospecific interactions with biological targets, leading to enhanced potency and reduced off-target effects.